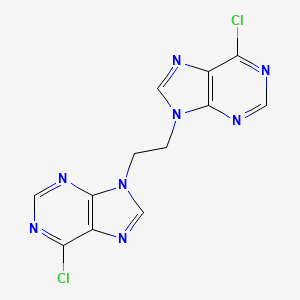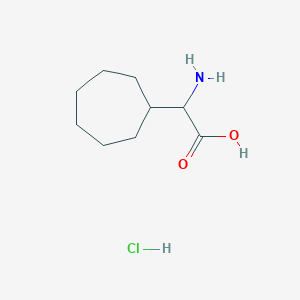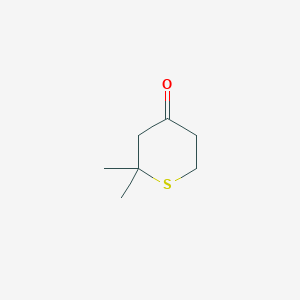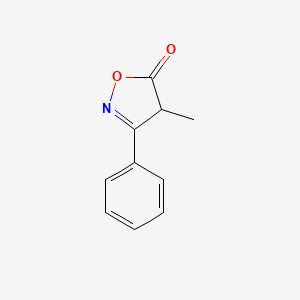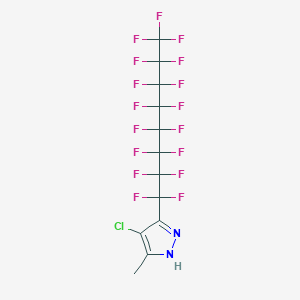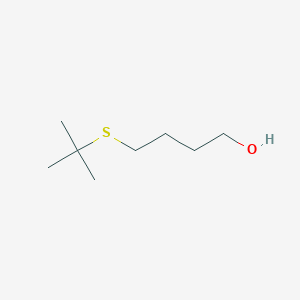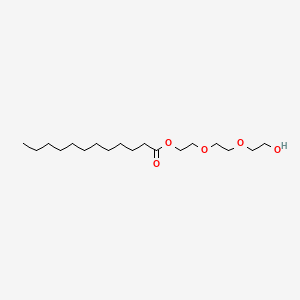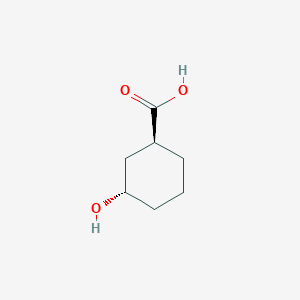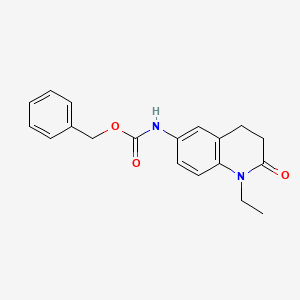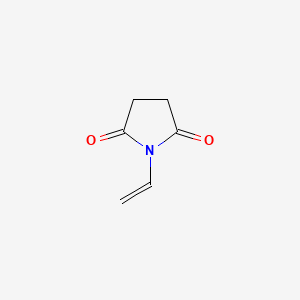
N-Vinylsuccinimide
描述
N-Vinylsuccinimide is an organic compound characterized by the presence of a vinyl group attached to a succinimide moiety
作用机制
Target of Action
N-Vinylsuccinimide (VSI) primarily targets low-molecular-weight biologically active substances . It is used in the synthesis of copolymers, which serve as matrices for the immobilization of these substances .
Mode of Action
The mode of action of VSI involves its complexation in monomer–solvent and monomer–monomer systems . This complexation affects the kinetics of copolymerization of VSI with monomers of differing reactivity . The electronic structure of VSI and co-components plays a significant role in this process, leading to a redistribution of electron density in the VSI molecule upon complexation .
Biochemical Pathways
The biochemical pathways of VSI involve the controlled radical polymerization of VSI with vinyl acetate via the reversible addition‒fragmentation chain-transfer mechanism . This process results in water-soluble polymer matrices based on N-vinylsuccinamic acid–vinyl alcohol copolymers .
Pharmacokinetics
The controlled radical polymerization process allows for the synthesis of polymers with certain architecture and preset molecular-mass characteristics . This could potentially influence the ADME properties of the resulting polymers.
Result of Action
The result of VSI’s action is the creation of water-soluble polymer matrices that can immobilize low-molecular-weight compounds exhibiting bioactive properties . Additionally, oil-soluble substances like rimantadine and trimecaine can be converted into a water-soluble form by interaction with the obtained copolymer .
Action Environment
The action environment of VSI can influence its complexation and subsequent copolymerization . For instance, the presence of certain solvents or monomers can affect the complexation of VSI . .
生化分析
Biochemical Properties
N-Vinylsuccinimide plays a crucial role in biochemical reactions, particularly in the synthesis of polymers. It is involved in the reversible addition-fragmentation chain transfer polymerization (RAFT), a process that is essential for the creation of polymers with specific molecular-mass characteristics .
Cellular Effects
The effects of this compound on cells are primarily observed through its role in the creation of water-soluble polymer matrices. These matrices are used for the immobilization of low-molecular-weight compounds exhibiting bioactive properties .
Molecular Mechanism
The molecular mechanism of this compound involves its participation in the reversible addition-fragmentation chain transfer polymerization. This process allows for the controlled synthesis of polymers, with this compound contributing to the formation of the polymer chain .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily observed through its role in polymer synthesis. The polymerization kinetics and molecular-mass characteristics of the resulting polymers have been studied using methods such as NMR spectroscopy and gel permeation chromatography .
Metabolic Pathways
Its role in the synthesis of polymers suggests that it may interact with enzymes or cofactors involved in polymerization processes .
准备方法
Synthetic Routes and Reaction Conditions: N-Vinylsuccinimide can be synthesized through the radical polymerization of succinimide with vinyl acetate. This process typically involves the use of a reversible addition-fragmentation chain-transfer mechanism in the presence of dibenzyl trithiocarbonate . The polymerization kinetics and molecular-mass characteristics of the resulting polymers are studied using techniques such as nuclear magnetic resonance spectroscopy and gel permeation chromatography .
Industrial Production Methods: In industrial settings, the production of this compound often involves the controlled radical polymerization method. This method ensures the creation of polymers with specific molecular weights and desired microstructures, which are essential for their application in various fields .
化学反应分析
Types of Reactions: N-Vinylsuccinimide undergoes various chemical reactions, including complexation, copolymerization, and substitution reactions. The compound’s reactivity is influenced by the electronic structure of the molecule and the nature of the solvents and co-components used .
Common Reagents and Conditions:
Complexation: this compound forms complexes with electron-acceptor solvents such as acetic anhydride and dimethyl sulfoxide.
Copolymerization: The compound can copolymerize with monomers like vinyl acetate and n-butyl acrylate under specific conditions to form compositionally homogeneous copolymers.
Major Products: The major products formed from these reactions include water-soluble polymer matrices and copolymers with specific molecular characteristics .
科学研究应用
N-Vinylsuccinimide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry:
- Used as a monomer in the synthesis of copolymers with unique properties.
- Employed in the development of water-soluble polymer matrices for various applications .
Biology and Medicine:
- Utilized in the creation of polymeric forms of medicinal substances, enhancing the therapeutic efficacy and reducing toxicity .
- Applied in the development of drug delivery systems that provide prolonged action and targeted transport of drugs to specific organs or tissues .
Industry:
相似化合物的比较
N-Vinylpyrrolidone: Similar to N-Vinylsuccinimide but differs in the presence of a pyrrolidone ring instead of a succinimide ring.
N-Vinylphthalimide: Contains a phthalimide moiety instead of a succinimide moiety, leading to variations in its chemical properties and applications.
Uniqueness: this compound is unique due to its ability to form water-soluble polymer matrices and its application in the development of drug delivery systems with prolonged action and targeted transport .
属性
IUPAC Name |
1-ethenylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-2-7-5(8)3-4-6(7)9/h2H,1,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCDJQSAMZARGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9005-11-2 | |
| Details | Compound: Poly(N-vinylsuccinimide) | |
| Record name | Poly(N-vinylsuccinimide) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9005-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30178382 | |
| Record name | N-Vinylsuccinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2372-96-5 | |
| Record name | N-Vinylsuccinimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002372965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Vinylsuccinimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=590 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Vinylsuccinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Vinylsuccinimide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF4C6APU6P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N-Vinylsuccinimide?
A1: this compound has a molecular formula of C6H7NO2 and a molecular weight of 125.13 g/mol.
Q2: Are there any characteristic spectroscopic features of VSI?
A2: While specific spectroscopic data isn't detailed in the provided abstracts, VSI's structure suggests prominent peaks in infrared (IR) spectroscopy corresponding to the carbonyl groups of the succinimide ring and the carbon-carbon double bond of the vinyl group.
Q3: How does the reaction rate of VSI polymerization change with increasing concentration?
A3: The polymerization rate of VSI increases significantly with increasing VSI concentration. [] This behavior is typical for vinyl monomers and can be attributed to the increased probability of chain initiation and propagation reactions at higher monomer concentrations.
Q4: What is the effect of this compound content on the softening point of its copolymers with methyl methacrylate?
A4: Increasing the this compound content in copolymers with methyl methacrylate leads to an increase in the softening point. [] This suggests that incorporating VSI into the polymer chain enhances intermolecular interactions, likely through hydrogen bonding, contributing to a higher softening temperature.
Q5: Can the toughness of this compound/methyl methacrylate copolymers be improved?
A5: Yes, the toughness of these copolymers above 0°C can be enhanced by adding a vinylidenefluoride-hexafluoropropylene copolymer. [] This is likely due to the added copolymer imparting flexibility to the otherwise more brittle VSI/methyl methacrylate matrix.
Q6: How does dimethyl sulfoxide (DMSO) influence the polymerization of VSI?
A6: DMSO, a strongly polar solvent, plays a crucial role in VSI polymerization by facilitating specific solvation. [] This interaction likely influences the reactivity of the VSI monomer and can affect the polymerization kinetics and properties of the resulting poly-N-vinylsuccinimide (PVSI).
Q7: How does manganese triacetylacetonate affect the copolymerization of vinyl acetate with N-vinyl monomers?
A7: Manganese triacetylacetonate, when used as an initiator, can equalize the relative activities of vinyl acetate and N-vinyl monomers like VSI and N-vinyl-3(5)-methylpyrazole during copolymerization. [] This equalization is attributed to the complexation between manganese triacetylacetonate and vinyl acetate molecules. Consequently, this complexation influences the copolymer's microstructure, promoting a more interspersed arrangement of monomer units within the polymer chain.
Q8: What are the reactivity ratios of VSI with other vinyl monomers?
A8: VSI exhibits a wide range of reactivity ratios depending on the comonomer. For instance, with vinyl acetate, r1 (VSI) = 6.05 and r2 (vinyl acetate) = 0.185, indicating a tendency for VSI to homopolymerize more readily than to copolymerize with vinyl acetate. [] These ratios provide valuable insights into the copolymerization behavior of VSI with various comonomers.
Q9: Can the dyestuff affinity of Vinylon be enhanced?
A9: Yes, incorporating a small amount (e.g., 0.7 mol%) of VSI into Vinylon through copolymerization with vinyl acetate noticeably improves its affinity for acidic, basic, and direct dyes without significantly affecting other properties. []
Q10: How does the physical state of this compound and N-Vinylpyrrolidone mixtures affect their copolymerization?
A10: The copolymerization rate of these monomers is higher in their eutectic mixture compared to other compositions. Interestingly, the copolymer composition always mirrors the eutectic ratio (3.4/6.6 mole ratio) regardless of the initial monomer feed ratio. [] This highlights the significant influence of the solid-state structure on the copolymerization process, emphasizing that the physical arrangement of monomers dictates the final copolymer composition.
Q11: What is unique about the solid-state polymerization of VSI?
A11: VSI's solid-state polymerization exhibits characteristics of accelerated kinetics, similar to acrylamide. [] This acceleration is attributed to the monomer molecules needing to move out of the crystal lattice for polymerization to occur. The process can be influenced by temperature, dose rate, and sample size, leading to either steady-state polymerization or a thermal explosion. []
Q12: What are the applications of PVSI in drug delivery?
A12: PVSI is explored as a polymer carrier for physiologically active substances. [] Its ability to undergo hydrolysis to form polyvinylamidosuccinic acid and its derivatives makes it suitable for creating bioactive conjugates for drug delivery applications.
Q13: How does the reaction medium impact the alkaline hydrolysis of PVSI?
A13: The alkaline hydrolysis of PVSI, resulting in the formation of water-soluble N-vinylamidosuccinic acid (VASA) derivatives, is significantly influenced by the reaction medium. [] The choice of solvent and the concentration of the hydrolyzing agent can significantly impact the hydrolysis rate and selectivity.
Q14: Can PVSI be used to synthesize linear polyvinylamine?
A14: Yes, linear polyvinylamine with a high percentage (>95%) of primary amino groups can be synthesized via the hydrazinolysis of PVSI. [] This linear polyvinylamine serves as a versatile starting material for creating macromolecular complexing agents.
Q15: What are the potential applications of polyvinylamine derived from PVSI?
A15: Polyvinylamine derived from PVSI is valuable in developing selective complexing agents. Derivatives modified with 2-pyridinecarbaldehyde exhibit selectivity for iron, while those modified with chloroacetic acid target copper, and those with N-methylisothiocyanate show selectivity for mercury. [] These selective complexing agents hold potential in various fields, including separation science and environmental remediation.
Q16: Can VSI copolymers be used for biomedical applications?
A16: Yes, gel-forming copolymers of VSI with N-vinylsuccinamic acid and acrylic acid, grafted onto starch, are investigated for biomedical uses. [, ] These copolymers demonstrate high moisture absorption and can bind and release bioactive compounds in a controlled manner, making them promising for applications like wound dressings or drug delivery systems.
Q17: Have computational methods been applied to study VSI?
A17: Yes, quantum chemistry methods have been used to investigate the structure of VSI. [] These studies provide insights into the electronic structure and reactivity of the monomer, aiding in understanding its polymerization behavior and the properties of its polymers.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


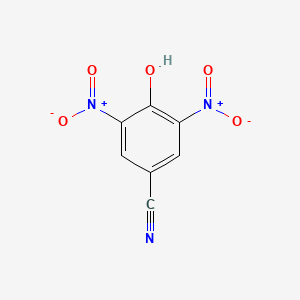

![Glycine, N-[2-(dodecylamino)ethyl]-](/img/structure/B3050033.png)

![2-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]ethanol](/img/structure/B3050036.png)
